molecular formula C25H47NO3 B13819708 1-Propanaminium,3-carboxy-N,N,N-trimethyl-2-[[(9Z,12Z)-1-oxo-9,12-octadecadien-1-yl]oxy]-,inner salt, (2R)-

1-Propanaminium,3-carboxy-N,N,N-trimethyl-2-[[(9Z,12Z)-1-oxo-9,12-octadecadien-1-yl]oxy]-,inner salt, (2R)-

Cat. No.: B13819708
M. Wt: 409.6 g/mol
InChI Key: ZYHHFSFTXFFKIO-UTJQPWESSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Linoleoyl carnitine is a long-chain acyl fatty acid derivative ester of carnitine. It is a compound that plays a significant role in lipid metabolism, particularly in the transport of fatty acids into the mitochondria for β-oxidation. This compound is crucial for energy production in cells, especially in tissues with high energy demands such as the heart and skeletal muscles .

Properties

Molecular Formula

C25H47NO3

Molecular Weight

409.6 g/mol

IUPAC Name

3-[(9Z,12Z)-octadeca-9,12-dienoxy]-4-(trimethylazaniumyl)butanoate

InChI

InChI=1S/C25H47NO3/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-29-24(22-25(27)28)23-26(2,3)4/h9-10,12-13,24H,5-8,11,14-23H2,1-4H3/b10-9-,13-12-

InChI Key

ZYHHFSFTXFFKIO-UTJQPWESSA-N

Isomeric SMILES

CCCCC/C=C\C/C=C\CCCCCCCCOC(CC(=O)[O-])C[N+](C)(C)C

Canonical SMILES

CCCCCC=CCC=CCCCCCCCCOC(CC(=O)[O-])C[N+](C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Linoleoyl carnitine can be synthesized through the esterification of linoleic acid with carnitine. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods

In industrial settings, the production of linoleoyl carnitine involves large-scale esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification methods such as high-performance liquid chromatography (HPLC). The industrial production also ensures compliance with regulatory standards for pharmaceutical and nutritional applications .

Chemical Reactions Analysis

Types of Reactions

Linoleoyl carnitine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various acylcarnitine derivatives, which have different biological activities and applications. For example, oxidation products are often involved in metabolic pathways, while substitution products can be used in drug development .

Scientific Research Applications

Linoleoyl carnitine has a wide range of scientific research applications:

Mechanism of Action

Linoleoyl carnitine exerts its effects primarily through its role in the transport of long-chain fatty acids into the mitochondrial matrix. This transport is facilitated by carnitine palmitoyltransferase I and II, which convert linoleoyl carnitine into linoleoyl-CoA, allowing it to enter the β-oxidation pathway. This process generates acetyl-CoA, which enters the citric acid cycle to produce ATP, the primary energy currency of the cell .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Linoleoyl Carnitine

Linoleoyl carnitine is unique due to its specific fatty acid composition, which influences its role in lipid metabolism and energy production. Its ability to modulate mitochondrial function and its potential therapeutic applications in metabolic and cardiovascular diseases set it apart from other acylcarnitines .

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